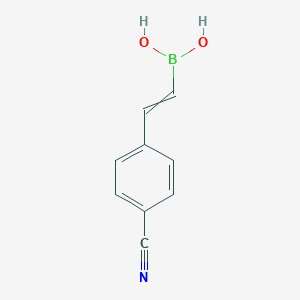

2-(4-Cyanophenyl)ethenylboronic acid

Description

Contextualization of Organoboron Compounds in Contemporary Organic Synthesis and Materials Science

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern chemistry. nih.govnih.gov Their stability, low toxicity, and remarkable reactivity make them ideal reagents and building blocks in a myriad of chemical transformations. nih.gov One of the most prominent applications of organoboron compounds, particularly boronic acids, is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

In materials science, the unique electronic properties of organoboron compounds are harnessed to create materials with tailored optical and electronic characteristics. The empty p-orbital on the boron atom imparts Lewis acidity, which can be modulated by the substituents on the boron and the organic moiety. This feature allows for the design of sensors, organic light-emitting diodes (OLEDs), and other functional materials. bath.ac.ukresearchgate.net

Specific Chemical and Synthetic Challenges Pertaining to Ethenylboronic Acid Scaffolds

Ethenylboronic acids, also known as vinylboronic acids, are a subclass of organoboron compounds that feature a boronic acid group attached to a carbon-carbon double bond. While they are valuable synthetic intermediates, their synthesis can present several challenges. A primary difficulty lies in controlling the stereochemistry of the double bond during synthesis, as both the (E) and (Z) isomers can be formed.

Furthermore, the stability of ethenylboronic acids can be a concern. They are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved by a proton source. This sensitivity necessitates careful handling and purification, often requiring anhydrous conditions and specialized techniques to isolate the desired product in high purity. The synthesis of substituted ethenylboronic acids, particularly those with electron-withdrawing or electron-donating groups on the vinyl or aryl substituent, can add further complexity to the synthetic route, requiring carefully optimized reaction conditions.

Unique Attributes and Research Interest in the 2-(4-Cyanophenyl)ethenylboronic Acid Motif

The compound this compound, specifically the (E)-isomer, is a molecule of significant research interest due to the unique combination of a vinylic boronic acid and a cyanophenyl group. The cyano (CN) group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the entire molecule. This electron-withdrawing nature enhances the Lewis acidity of the boron atom, making it more reactive in certain transformations.

The presence of the cyanophenyl moiety also introduces potential for novel applications in materials science. The nitrile functionality can participate in various chemical reactions and can influence the photophysical properties of the molecule, such as its fluorescence and absorption characteristics. This makes this compound a promising candidate for the development of fluorescent sensors, nonlinear optical materials, and as a building block for liquid crystals. The extended π-conjugated system encompassing the phenyl ring, the vinyl group, and potentially interacting with the boronic acid moiety, is a key feature driving this interest.

| Property | Description |

| Molecular Formula | C9H8BNO2 |

| IUPAC Name | (E)-2-(4-cyanophenyl)ethenylboronic acid |

| Key Functional Groups | Vinylic boronic acid, Cyano group, Phenyl ring |

| Expected Properties | Enhanced Lewis acidity, Potential for fluorescence, Susceptibility to nucleophilic addition at the cyano group |

Overview of Key Research Trajectories for this compound Derivatives

Research involving this compound and its derivatives is currently focused on several key areas:

Advanced Materials Development: The unique electronic and photophysical properties imparted by the cyanophenyl group are being explored for the creation of novel organic materials. This includes the synthesis of polymers and dendrimers incorporating this motif for applications in OLEDs, photovoltaics, and as components of liquid crystalline displays.

Fluorescent Chemosensors: The sensitivity of the boronic acid group to diols, coupled with the fluorescent potential of the cyanostyrene backbone, makes this compound a promising platform for the development of fluorescent sensors for biologically relevant molecules like sugars and other diol-containing compounds. bath.ac.uk The interaction with an analyte would modulate the electronic properties of the molecule, leading to a detectable change in fluorescence.

Medicinal Chemistry: While less common for vinylic boronic acids compared to their aryl counterparts, the potential for derivatives of this compound to act as enzyme inhibitors is an area of interest. The boronic acid can form reversible covalent bonds with active site serine residues in certain enzymes, and the cyanophenyl group can provide additional binding interactions.

Complex Molecule Synthesis: As a versatile building block, this compound can be utilized in Suzuki-Miyaura and other cross-coupling reactions to synthesize complex organic molecules with precisely controlled architecture. The cyano group can be retained or further transformed into other functional groups, adding to the synthetic utility of this compound.

Properties

Molecular Formula |

C9H8BNO2 |

|---|---|

Molecular Weight |

172.98 g/mol |

IUPAC Name |

2-(4-cyanophenyl)ethenylboronic acid |

InChI |

InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H |

InChI Key |

PKFRJEHEHFQVTM-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C#N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Cyanophenyl Ethenylboronic Acid

Direct Boronation Strategies for Vinylic Systems

Direct boronation methods offer an efficient and atom-economical route to 2-(4-cyanophenyl)ethenylboronic acid. These strategies typically involve the catalytic addition of a boron hydride or a diboron (B99234) species across a carbon-carbon triple bond or a carbon-halogen bond.

Catalytic Hydroboration of (4-Cyanophenyl)acetylene and Related Alkynes

The catalytic hydroboration of 4-ethynylbenzonitrile, also known as (4-cyanophenyl)acetylene, stands as a primary method for the synthesis of this compound. This reaction involves the addition of a boron hydride, most commonly pinacolborane (HBpin), across the alkyne's triple bond, catalyzed by a transition metal complex. The choice of catalyst and reaction conditions is crucial in controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn- vs. anti-addition), ultimately determining the formation of the desired (E)- or (Z)-isomer of the corresponding boronic ester.

Research has shown that various transition metal complexes can catalyze this transformation. For instance, titanium complexes have been demonstrated to be effective catalysts for the hydroboration of terminal alkynes, yielding exclusively the (E)-isomers of the resulting alkenyl boranes. acs.org In a typical procedure, the alkyne is reacted with pinacolborane in the presence of a catalytic amount of a titanium complex. The reaction proceeds smoothly at room temperature or with gentle heating, affording the desired (E)-alkenyl boronate in excellent yields. acs.org The general mechanism involves the formation of a titanium hydride as the active species, which then undergoes a sigma bond metathesis with the alkyne to form a titanium alkenyl species. Subsequent reaction with another molecule of pinacolborane yields the alkenyl boronate ester and regenerates the titanium hydride catalyst. acs.org

The scope of this reaction is broad, tolerating a variety of functional groups on the aromatic ring of the alkyne, including both electron-donating and electron-withdrawing substituents. acs.org This makes it a versatile method for the synthesis of a wide range of substituted styrylboronic acid derivatives.

Table 1: Catalytic Hydroboration of Terminal Alkynes with Pinacolborane

| Entry | Alkyne Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | Titanium Complex (1 mol%) | Neat, 60 °C, 2 h | (E)-2-Styrylboronic acid pinacol (B44631) ester | 99 | acs.org |

| 2 | 4-Tolylacetylene | Titanium Complex (1 mol%) | Neat, 60 °C, 2 h | (E)-2-(4-Methylstyryl)boronic acid pinacol ester | 98 | acs.org |

| 3 | 4-Chlorophenylacetylene | Titanium Complex (1 mol%) | Neat, 60 °C, 2 h | (E)-2-(4-Chlorostyryl)boronic acid pinacol ester | 97 | acs.org |

This table presents data for related compounds to illustrate the general applicability of the method.

Transition Metal-Catalyzed Cross-Coupling Approaches for Ethenylboronic Acid Synthesis

Transition metal-catalyzed cross-coupling reactions provide another powerful avenue for the synthesis of ethenylboronic acids. The most prominent among these is the Miyaura borylation, which involves the palladium-catalyzed reaction of a vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netalfa-chemistry.comorganic-chemistry.orgwikipedia.org

This approach would start from a precursor like (E)-1-(2-bromovinyl)-4-cyanobenzene. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc), in a suitable solvent. alfa-chemistry.comwikipedia.org The choice of base is critical, as stronger bases can promote a subsequent Suzuki coupling of the product, thereby reducing the yield of the desired boronic ester. alfa-chemistry.com The reaction generally exhibits good functional group tolerance, allowing for the presence of sensitive groups like the cyano moiety. alfa-chemistry.comresearchgate.netresearchgate.net

Another relevant cross-coupling method is the Heck-Mizoroki reaction. masterorganicchemistry.com This reaction could potentially be employed by coupling 4-bromobenzonitrile (B114466) with a vinylboronic acid derivative in the presence of a palladium catalyst. However, controlling the regioselectivity and preventing side reactions can be challenging. Mechanistic studies have shown that the nature of the substituents on the aryl halide can influence the reaction rate. masterorganicchemistry.com

Indirect Synthetic Pathways via Functional Group Interconversion

Indirect methods for the synthesis of this compound involve the modification of a pre-existing molecule that already contains either the ethenylboronic acid scaffold or the 4-cyanophenyl group.

Conversion from Halogenated Ethenyl Precursors

As mentioned in the context of Miyaura borylation, a key indirect pathway involves the conversion of a halogenated ethenyl precursor, such as (E)-4-(2-bromovinyl)benzonitrile. This vinyl halide can be synthesized through various established methods, such as the Wittig reaction or other olefination reactions starting from 4-cyanobenzaldehyde. Once obtained, the vinyl halide is subjected to Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base to yield the pinacol ester of this compound. researchgate.netalfa-chemistry.comorganic-chemistry.orgwikipedia.org The pinacol ester can then be hydrolyzed to the corresponding boronic acid if required.

Modification of Existing Boronic Acid Derivatives

Another indirect approach involves the modification of an existing boronic acid derivative. For example, one could envision a Heck-type reaction between 4-iodobenzonitrile (B145841) and vinylboronic acid pinacol ester. While less common, this strategy could provide a route to the target molecule. The success of such a reaction would depend heavily on the choice of catalyst, ligand, and reaction conditions to ensure efficient coupling and prevent undesired side reactions.

Optimization of Catalytic Systems and Ligand Design for Selective this compound Synthesis

The selective synthesis of a specific isomer of this compound, particularly the thermodynamically less stable (Z)-isomer, requires careful optimization of the catalytic system and ligand design.

For instance, in the hydroboration of 4-ethynylbenzonitrile, while many catalysts favor the formation of the (E)-isomer, specific catalytic systems have been developed to promote the formation of the (Z)-vinylboronates. This often involves the use of specialized ligands that can influence the stereochemical outcome of the reaction.

In the context of cross-coupling reactions like the Miyaura borylation, the choice of ligand on the palladium catalyst can significantly impact the reaction's efficiency and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity and promote the desired coupling. The optimization of the base and solvent system is also crucial to maximize the yield of the boronate ester and minimize the formation of byproducts. alfa-chemistry.com

Role of Palladium and Other Transition Metal Catalysts

Palladium complexes are central to many synthetic routes for vinylboronic acids. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a cornerstone of carbon-carbon bond formation and has been adapted for the synthesis of vinylboronic acids. researchgate.netrsc.orgnih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. researchgate.netnih.gov Specifically for vinylboronic esters, a palladium-catalyzed cross-coupling reaction between a 1-alkenyl halide or triflate and bis(pinacolato)diboron is a well-established method. organic-chemistry.org

Beyond palladium, other transition metals have shown utility in the synthesis of vinylboronic esters. rsc.org For instance, copper-catalyzed carboboration of alkynes can create both a C-B and a C-C bond in a single step with high regioselectivity. organic-chemistry.org Ruthenium hydride pincer complexes can catalyze the anti-Markovnikov addition of pinacolborane to terminal alkynes, leading to Z-vinylboronates. organic-chemistry.org Iron complexes have also been employed for the hydroboration of alkynes to yield E-isomers selectively. organic-chemistry.org Silver catalysis has been shown to be effective for the anti-Markovnikov hydroboration of alkynes with pinacolborane. organic-chemistry.org

A notable development is the boryl-Heck reaction, a palladium-catalyzed process that converts terminal alkenes to trans-alkenyl boronic esters using an electrophilic boron reagent like catecholchloroborane. nih.govorganic-chemistry.org This method provides a direct route from readily available alkenes. nih.gov

The general mechanism of the Suzuki-Miyaura coupling, which is relevant to these syntheses, involves a catalytic cycle with a palladium complex. mdpi.com The reaction's success lies in its mild conditions, tolerance of various functional groups, and high regio- and stereoselectivity. nih.govmdpi.com

Ligand Scaffolds for Enhanced Reactivity and Selectivity

The choice of ligand coordinated to the metal catalyst is critical for achieving high reactivity and selectivity in cross-coupling reactions. For Suzuki-Miyaura couplings, phosphine ligands are commonly employed. For instance, the use of Pd2(dba)3 with P(tBu)3 has been effective for the coupling of a wide range of aryl and vinyl halides. nih.gov The Buchwald group developed a phosphine ligand with methoxy (B1213986) groups that proved efficient for coupling B-alkyl-9-BBN derivatives. mdpi.com This ligand, SPhos, has become a standard in catalysis. mdpi.com

In the context of the boryl-Heck reaction, the development of a ferrocene (B1249389) 1,1'-bisphosphane (dnpf) carrying 1-naphthyl groups was key to achieving high α-selectivity in the arylation and vinylation of vinylarenes. semanticscholar.org The steric effect of the dnpf ligand was found to be a significant factor in this selectivity. semanticscholar.org For challenging heteroaryl-heteroaryl couplings, the CataCXium A ligand has been identified as particularly effective. nih.gov

Stereochemical Control in the Synthesis of this compound

Controlling the stereochemistry of the double bond in this compound is crucial, as the E and Z isomers can exhibit different properties and reactivity.

Regioselective and Stereoselective Synthetic Pathways

Several synthetic methods offer excellent control over the stereochemistry of the resulting vinylboronic acid. The hydroboration of alkynes is a powerful tool for this purpose. For example, the hydroboration of terminal alkynes with pinacolborane, catalyzed by simple borane (B79455) adducts, yields linear boronic esters with high regioselectivity. organic-chemistry.org Similarly, carboxylic acid-catalyzed direct hydroboration of alkynes with pinacolborane provides alkenyl diboronates and monoboronates with exclusive regio- and stereoselectivities. organic-chemistry.org

The Suzuki-Miyaura coupling itself is known for its high stereoselectivity, retaining the original configurations of the starting alkenylboranes and haloalkenes. nih.gov This makes it a reliable method for producing stereochemically defined vinylboronic acids. The boryl-Heck reaction of terminal alkenes with catecholchloroborane also provides trans-alkenyl boronic esters. organic-chemistry.org

Furthermore, a boron-Wittig reaction offers a transition-metal-free pathway to vinyl boronates. nih.gov This method can produce both cis- and trans-isomers of trisubstituted vinyl boronates with moderate stereoselectivity by simply changing the ligand on the boron. nih.gov

Enantioselective Approaches to Chiral Derivatives (if applicable)

While this compound itself is not chiral, the development of enantioselective methods for the synthesis of chiral boronic acid derivatives is a significant area of research. These methods could potentially be adapted to create chiral analogues.

Rhodium-catalyzed 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings with excellent enantioselectivity. rsc.orgresearchgate.net Another approach involves the nickel-catalyzed asymmetric hydroamidation of alkenyl boronates to produce highly enantioenriched α-aminoboronates. nih.gov Copper-catalyzed enantioselective N-alkylation has also been used to synthesize α-aminoboronic derivatives. nih.gov Additionally, iridium-catalyzed enantioselective hydrogenation of 1,2-azaborines provides access to chiral δ-aminoboronic esters. chemrxiv.org These examples highlight the potential for creating chiral derivatives of boronic acids through various catalytic asymmetric transformations.

Chemical Reactivity and Transformation Mechanisms of 2 4 Cyanophenyl Ethenylboronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netlibretexts.org It involves the reaction of an organoboron compound, such as 2-(4-cyanophenyl)ethenylboronic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of its components. nih.gov

This compound readily undergoes Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides (e.g., chlorides, bromides, iodides) and pseudohalides (e.g., triflates). This reaction is a key step in the synthesis of stilbene (B7821643) derivatives, which are important motifs in materials science and medicinal chemistry. The cyanophenyl group in the boronic acid is an electron-withdrawing group that can influence the electronic properties of the resulting coupled products.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity, particularly when dealing with complex or sterically hindered substrates. Palladium catalysts, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, are commonly employed. researchgate.netmdpi.com The reaction is highly stereoselective, typically proceeding with retention of the double bond geometry of the vinylboronic acid. rsc.org

For instance, the coupling of various aryl and heteroaryl halides with arylboronic acids has been extensively studied. nih.govrsc.orgresearchgate.netresearchgate.net In the case of heteroaryl halides, the regioselectivity of the coupling can often be controlled by the electronic properties of the heterocycle and the reaction conditions. For example, in pyridines, coupling preferentially occurs at the more electrophilic C2 and C4 positions. nih.gov The table below summarizes representative examples of Suzuki-Miyaura couplings involving aryl and heteroaryl halides.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides

| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd-bpydc-Nd | Various | Toluene | 4-Methoxy-4'-cyanostilbene | Varies |

| 4-Bromobenzonitrile (B114466) | Pd-bpydc-Nd | Various | Toluene | 4,4'-Dicyanostilbene | Varies |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4'-(4-cyanostyryl)biphenyl-4-yl)-4,6-dichloropyrimidine | Good |

Data synthesized from literature reports. mdpi.comresearchgate.net

The Suzuki-Miyaura coupling is not limited to aryl and heteroaryl electrophiles. This compound can also be coupled with alkyl and vinyl halides. The coupling with vinyl halides provides a direct route to substituted butadienes, which are valuable precursors in organic synthesis. These reactions also generally proceed with retention of stereochemistry. rsc.org

Coupling with alkyl halides, particularly those containing sp³-hybridized carbon atoms, has historically been more challenging. However, advancements in catalyst design, including the use of specialized ligands, have expanded the scope of this transformation. Stereochemical studies on the coupling of B-alkyl-9-BBN compounds have shown that the transfer of the alkyl group from boron to palladium occurs with complete retention of configuration. acs.org

Table 2: Examples of Suzuki-Miyaura Coupling with Vinyl and Alkyl Halides

| Vinyl/Alkyl Halide | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Vinyl Bromides | Pd(PPh₃)₄ | NaOEt | Benzene | Conjugated Diene |

| Alkyl Bromides | Pd(dppf)Cl₂ / Ligand | K₃PO₄ | THF | Alkylated Stilbene |

Data synthesized from literature reports. rsc.orgacs.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X). This step is often the rate-determining step of the catalytic cycle. libretexts.org

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The base plays a crucial role in forming a more nucleophilic boronate species. acs.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanistic studies have provided deeper insights into these fundamental steps. For instance, the exact nature of the active boron species in the transmetalation step can be complex and is influenced by the reaction conditions, including the base and solvent. strath.ac.uk Furthermore, while the general cycle holds true, side reactions and alternative pathways can occur, depending on the specific substrates and catalysts involved.

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction for boronic acids, other transition metals can also catalyze similar transformations. The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. wikipedia.orgnih.govorganic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines and ethers. nih.gov

The CEL coupling can be performed at room temperature and is often open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the product. wikipedia.org While typically used for C-N and C-O bond formation, the scope of copper-catalyzed cross-coupling reactions continues to expand. The nitrile group on this compound is generally tolerated in these reactions. wikipedia.org Research has shown that various N-nucleophiles can be coupled with arylboronic acids using copper catalysts. nih.gov

Table 3: Comparison of Suzuki-Miyaura and Chan-Evans-Lam Couplings

| Feature | Suzuki-Miyaura Coupling | Chan-Evans-Lam Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Bond Formed | C-C | C-N, C-O, C-S |

| Typical Electrophile | Organic Halides/Pseudohalides | Amines, Alcohols, Thiols |

| Atmosphere | Often Inert | Typically Air |

| Key Intermediate | Pd(II) complex | Cu(III) complex (proposed) |

Data synthesized from literature reports. libretexts.orgwikipedia.orgrsc.org

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

Addition Reactions of the Ethenyl Functionality

The ethenyl (vinyl) group of this compound is an electron-deficient double bond due to the presence of the electron-withdrawing cyanophenyl and boronic acid groups. This electronic nature makes it susceptible to certain types of addition reactions.

One notable reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govacs.org In this type of cycloaddition, an electron-rich diene reacts with an electron-poor dienophile. Vinylboronic acids have been shown to be effective dienophiles in iEDDA reactions with electron-poor tetrazines. nih.govacs.org These reactions are often fast and can be performed in aqueous environments, making them suitable for bioconjugation applications. nih.govacs.org The rate of the reaction can be influenced by substituents on the vinylboronic acid. nih.gov

Additionally, the vinyl group can potentially undergo other addition reactions common to alkenes, although the reactivity will be modulated by the attached functional groups.

Hydrofunctionalization Reactions (e.g., hydroamination, hydrohalogenation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another fragment across the double bond of the ethenyl group. The electronic nature of the substituents on the aromatic ring can significantly influence the regioselectivity of these additions.

Hydroamination: The addition of an N-H bond across the double bond, or hydroamination, can proceed via different mechanisms, often catalyzed by transition metals. For styrenes, which are structurally related to this compound, both Markovnikov and anti-Markovnikov additions are possible. Anti-Markovnikov hydroamination of vinylarenes has been achieved using rhodium complexes, and is particularly effective for electron-neutral or electron-rich vinylarenes. berkeley.edu For electron-deficient styrenes, base-mediated anti-Markovnikov hydroamination with amino-heteroarenes has been reported to proceed with excellent regioselectivity. rsc.orgresearchgate.net Given the electron-withdrawing nature of the 4-cyanophenyl group, this compound would be expected to undergo anti-Markovnikov hydroamination under appropriate catalytic conditions. The reaction is believed to proceed through a nucleophilic addition of an aminopyridyl radical to the vinylarene. rsc.org Some hydroamination reactions of styrenes have shown that electron-deficient anilines can participate effectively. nih.gov

Hydrohalogenation: The addition of hydrogen halides (HX) to the ethenyl group is an electrophilic addition reaction. wikipedia.org The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. nih.govmasterorganicchemistry.com For this compound, the benzylic position is stabilized, favoring the formation of a carbocation at the carbon adjacent to the phenyl ring. Therefore, the addition of HX would be expected to yield the Markovnikov product, with the halogen atom attached to the benzylic carbon. However, the presence of strong electron-withdrawing groups can sometimes lead to anti-Markovnikov addition. wikipedia.org In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, resulting in the anti-Markovnikov product. wikipedia.org The enzymatic halogenation of similar compounds like trans-cinnamic acid and its derivatives using chloroperoxidase has been studied, yielding halohydrins. nih.gov However, cinnamic acids with electron-withdrawing groups, such as 4-nitrocinnamic acid, were found to be poor substrates for this enzyme. nih.gov

Cycloaddition Reactions (e.g., Inverse Electron-Demand Diels-Alder reactions)

The ethenyl group of this compound can participate as a dienophile in cycloaddition reactions, most notably in [4+2] cycloadditions like the Diels-Alder reaction.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an inverse electron-demand Diels-Alder (IEDDA) reaction, this is reversed, with an electron-poor diene reacting with an electron-rich dienophile. acs.orgwikipedia.org The reactivity in IEDDA reactions is governed by the frontier molecular orbital (FMO) energies of the diene and dienophile. acs.orgwikipedia.org Styrenes, particularly those with electron-withdrawing groups, can act as dienophiles in IEDDA reactions. The presence of the electron-withdrawing cyanophenyl group in this compound makes its ethenyl moiety electron-deficient and thus a suitable dienophile for reactions with electron-rich dienes. acs.orgacs.org

Research on the cycloaddition of substituted styrenes with di(2-pyridyl)-1,2,4,5-tetrazine has shown that the reaction rates are sensitive to the electronic effects of the substituents on the styrene. acs.org Additionally, nickel(II)-catalyzed asymmetric IEDDA reactions of 2-pyrones with styrenes have been reported to produce bicyclic lactones in high yields and enantioselectivities. acs.org These findings suggest that this compound could be a viable substrate for similar IEDDA reactions, leading to the formation of complex heterocyclic structures. The use of chiral Lewis acids can also influence the enantioselectivity of such cycloadditions. nih.gov

Transformations Involving the Cyanophenyl Group

The cyanophenyl group offers two main sites for chemical modification: the nitrile (cyano) group and the aromatic ring itself.

Nitrile Hydrolysis and Reduction Reactions

The cyano group can be converted into other functional groups, primarily carboxylic acids (or their derivatives) and amines.

Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. sigmaaldrich.comnih.govbilkent.edu.tr

The general schemes for these transformations are presented in the table below.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Δ | 4-(2-Boronoethenyl)benzoic acid |

| Basic Hydrolysis | 1. NaOH(aq), Δ; 2. H₃O⁺ | 4-(2-Boronoethenyl)benzoic acid |

Nitrile Reduction: The cyano group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides. Catalytic hydrogenation is a widely used method for this transformation. google.com

Aromatic Substitution and Derivatization Strategies

The phenyl ring of this compound can undergo substitution reactions, although the presence of both the ethenylboronic acid and the cyano group complicates the prediction of reactivity and regioselectivity.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The cyano group is a deactivating, meta-directing group, while the ethenylboronic acid group is also generally considered to be deactivating and meta-directing. Therefore, electrophilic substitution on this compound is expected to be difficult and would likely occur at the positions meta to both existing substituents. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. google.comchadsprep.com This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. chadsprep.comlibretexts.org While this compound does not have a typical leaving group, the strong electron-withdrawing nature of the cyano group could potentially activate the ring towards NAS if a suitable leaving group were present at the ortho or para position relative to the cyano group.

Boron-Specific Reactivity and Derivatization

The boronic acid functionality is a key feature of the molecule, allowing for a variety of specific transformations.

Formation of Boronate Esters and Related Adducts

Boronic acids readily undergo reversible esterification with diols to form boronate esters. nih.gov This reaction is a cornerstone of boronic acid chemistry and is widely used for protection, purification, and modulation of reactivity.

Commonly used diols for this purpose include pinacol (B44631), which forms a stable pinacol boronate ester, and diethanolamine (B148213), which forms a crystalline, air-stable DABO (dioxazaborocane) boronate. nih.govnih.govsci-hub.se The formation of these esters is often straightforward, proceeding under mild conditions. sci-hub.seorgsyn.org For instance, pinacol esters can be formed by reacting the boronic acid with pinacol, often with a dehydrating agent or by azeotropic removal of water. orgsyn.org Diethanolamine boronate esters are readily formed by mixing the boronic acid with diethanolamine in a suitable solvent. nih.govnih.gov These boronate esters are often more stable and easier to handle than the corresponding boronic acids and can be used directly in subsequent reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov The deprotection of these esters back to the boronic acid can be achieved by hydrolysis. rsc.orgnih.gov

The table below summarizes the formation of common boronate esters from this compound.

| Diol | Product Name |

|---|---|

| Pinacol | This compound pinacol ester |

| Diethanolamine | This compound diethanolamine ester (DABO boronate) |

Oxidative Cleavage of the Carbon-Boron Bond

The carbon-boron (C-B) bond in organoboronic acids is susceptible to oxidative cleavage, a transformation that typically replaces the boronic acid group with a hydroxyl group. This reaction is a cornerstone in the application of organoboranes in organic synthesis, providing a pathway to alcohols and phenols. For vinylboronic acids such as this compound, this oxidation can also lead to the formation of carbonyl compounds under specific conditions.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and sodium perborate (B1237305) (NaBO₃). The reaction with hydrogen peroxide is typically carried out under basic conditions, often with sodium hydroxide, to generate the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the electrophilic boron atom. Subsequent rearrangement leads to the formation of the corresponding alcohol. In the case of this compound, this would initially yield an unstable enol, which would tautomerize to the corresponding aldehyde.

Sodium perborate is considered a milder alternative to concentrated hydrogen peroxide and can efficiently oxidize a wide range of organoboranes. organic-chemistry.org It is believed that borate (B1201080) acts as a better leaving group than hydroxide, contributing to the mild nature of the oxidant. organic-chemistry.org

While specific studies on the oxidative cleavage of this compound are not extensively documented, the reactivity can be inferred from studies on structurally similar compounds like cinnamic acids. For instance, the oxidative cleavage of the C=C double bond in cinnamic acid derivatives using hydrogen peroxide in the presence of a vanadium(V) oxide catalyst has been shown to yield benzaldehyde (B42025) derivatives. rsc.org This suggests that under similar conditions, the vinyl group of this compound could also be cleaved to produce 4-cyanobenzaldehyde.

The general mechanism for the oxidative cleavage of the C-B bond with alkaline hydrogen peroxide is initiated by the attack of the hydroperoxide ion on the boron atom to form a boronate intermediate. This is followed by a 1,2-migration of the vinyl group from the boron to the oxygen atom, with the displacement of a hydroxide ion. The resulting borate ester is then hydrolyzed to yield the enol, which rapidly tautomerizes to the more stable aldehyde.

Table 1: Oxidizing Agents for the Cleavage of the Carbon-Boron Bond

| Oxidizing Agent | Typical Conditions | Likely Product from this compound |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous NaOH | 4-Cyanobenzaldehyde |

| Sodium Perborate (NaBO₃) | Aqueous or organic solvent | 4-Cyanobenzaldehyde |

It is important to note that the reaction conditions can significantly influence the outcome. Stronger oxidizing conditions might lead to the cleavage of the carbon-carbon double bond as well, a reaction analogous to ozonolysis. youtube.comyoutube.comlibretexts.orgyoutube.com

Advanced Spectroscopic and Mechanistic Investigations of 2 4 Cyanophenyl Ethenylboronic Acid and Its Derivatives

Real-time Spectroscopic Monitoring of Reaction Kinetics and Transient Intermediates

Real-time monitoring of chemical reactions offers a window into the dynamic transformation of molecules. Spectroscopic methods are particularly powerful in this regard, as they can often be performed in situ without disturbing the reaction mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating reaction mechanisms in solution. By monitoring changes in the NMR spectrum over time, chemists can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.

For reactions involving 2-(4-Cyanophenyl)ethenylboronic acid, such as the Suzuki-Miyaura cross-coupling, ¹H-NMR is particularly informative. nih.gov The vinylic protons and the aromatic protons of the cyanophenyl ring have distinct chemical shifts that change predictably as the boronic acid is converted into the coupled product. For instance, the disappearance of the signal corresponding to the B(OH)₂ group and the emergence of new signals for the newly formed biaryl product can be quantified to determine reaction rates. In-situ NMR studies have been successfully employed to investigate the mechanisms of similar homogeneously and heterogeneously catalyzed reactions, providing detailed information on the coordination sphere of metal catalysts and the role of various species in the catalytic cycle. researchgate.netlew.ro

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Note: These are representative values and can vary based on solvent and specific derivative structure. Data is analogous to structurally similar compounds. rsc.org

| Atom | Nucleus | Chemical Shift (ppm) | Description |

| Vinylic Proton (α to Boron) | ¹H | 6.20 - 6.50 | Doublet, coupled to β-proton |

| Vinylic Proton (β to Boron) | ¹H | 7.30 - 7.60 | Doublet, coupled to α-proton |

| Aromatic Protons (ortho to CN) | ¹H | 7.70 - 7.90 | Doublet |

| Aromatic Protons (meta to CN) | ¹H | 7.85 - 8.15 | Doublet |

| Cyano Carbon | ¹³C | 118 - 120 | |

| Vinylic Carbons | ¹³C | 125 - 145 | |

| Aromatic Carbons | ¹³C | 129 - 140 | |

| Boron-attached Carbon | ¹³C | ~140 (broad) | Signal often broad due to quadrupolar relaxation of boron |

The conjugated system formed by the phenyl ring, the ethenyl bridge, and the cyano group in this compound gives rise to distinct electronic transitions that can be probed by Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopies. These techniques are highly sensitive and ideal for monitoring reactions in real-time, often at very low concentrations.

During a reaction like a Suzuki-Miyaura coupling, the π-conjugated system of the molecule is altered upon formation of the product. This change in the electronic structure leads to a shift in the maximum absorption wavelength (λₘₐₓ) in the UV-Vis spectrum. By monitoring the absorbance at the λₘₐₓ of the reactant or product, a kinetic profile of the reaction can be constructed. Similarly, if the compound or its derivatives are fluorescent, changes in emission intensity or wavelength can be used for monitoring. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental UV-Vis data to understand the electronic transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which describe the charge transfer characteristics within the molecule. nih.gov

Infrared (IR) and Raman spectroscopies are powerful techniques for identifying functional groups and analyzing the molecular structure through their characteristic vibrational modes. mdpi.com For this compound, these techniques can track changes in specific bonds during a chemical transformation.

Key vibrational modes for this compound include the C≡N stretch of the nitrile group, the C=C stretch of the ethenyl linker, the O-H and B-O stretches of the boronic acid group, and various C-H and ring vibrations of the phenyl group. nih.govresearchgate.net During a reaction, the disappearance of bands associated with the boronic acid moiety (e.g., O-H stretch around 3300 cm⁻¹) and the appearance of bands characteristic of the new product can be monitored. DFT calculations are often used to predict and assign these vibrational frequencies, providing a detailed correlation between the observed spectra and the molecular structure. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data from analogous compounds. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | Boronic Acid | 3200 - 3400 | IR, Raman |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | IR, Raman |

| C≡N Stretch | Nitrile | 2220 - 2240 | IR, Raman |

| C=C Stretch | Ethenyl | 1620 - 1640 | IR, Raman |

| Ring C=C Stretch | Phenyl Ring | 1590 - 1610 | IR, Raman |

| B-O Stretch | Boronic Acid | 1330 - 1380 | IR |

Mass Spectrometry for Reaction Pathway Interrogation and Product Identification

Mass spectrometry (MS) is an essential analytical technique for identifying products and interrogating reaction pathways by providing precise mass-to-charge ratio (m/z) information of the molecules involved. High-resolution mass spectrometry (HRMS) can determine the elemental composition of products and intermediates, confirming their identity.

In the context of reactions with this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. ESI-MS is particularly useful for analyzing reaction mixtures in real-time by directly sampling the solution. It can detect the starting boronic acid, the final coupled product, and, crucially, can help identify transient organometallic intermediates, such as palladium complexes in a Suzuki-Miyaura cycle. rsc.org This information is vital for piecing together the step-by-step mechanism of the reaction.

X-ray Diffraction Analysis of Intermediates and Product Conformations

Single-crystal X-ray diffraction (XRD) provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound and its derivatives, XRD analysis is the definitive method to confirm the E or Z configuration of the ethenyl group and to study the conformation of the molecule in the solid state.

Advanced Chromatographic Methods for Reaction Monitoring and Product Isolation in Research Synthesis

Chromatographic techniques are indispensable for both the analysis of reaction progress and the purification of products in synthetic research.

High-Performance Liquid Chromatography (HPLC) is a primary tool for reaction monitoring. deswater.com By taking small aliquots from a reaction mixture at various time points and analyzing them by HPLC, the concentration of reactants and products can be precisely determined. Using a suitable stationary phase (e.g., C18 for reverse-phase chromatography) and a mobile phase, this compound can be separated from its less polar reaction products. This allows for the calculation of reaction conversion, yield, and the detection of any side products, providing quantitative kinetic data.

For the isolation and purification of the final product on a laboratory scale, flash column chromatography is commonly employed. This preparative technique uses a stationary phase like silica (B1680970) gel to separate the desired compound from unreacted starting materials, catalysts, and byproducts, ensuring the high purity of the synthesized molecule. rsc.org

Theoretical and Computational Studies of 2 4 Cyanophenyl Ethenylboronic Acid

Electronic Structure and Conformation Analysis

The geometric and electronic properties of 2-(4-Cyanophenyl)ethenylboronic acid are fundamental to understanding its reactivity and spectroscopic behavior. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations on the Ground State Properties

Density Functional Theory (DFT) has become a standard method for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its ground state properties. researchgate.net

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this involves determining the preferred rotational orientations around the C-C and C-B single bonds. The planarity of the cyanophenyl and ethenyl groups is a key feature, influencing the extent of π-conjugation across the molecule.

| Parameter | Calculated Value |

|---|---|

| C=C Bond Length (Å) | 1.345 |

| C-B Bond Length (Å) | 1.558 |

| C≡N Bond Length (Å) | 1.156 |

| C-C(phenyl) Bond Length (Å) | 1.402 - 1.415 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.21 |

| HOMO-LUMO Gap (eV) | 4.64 |

Note: The data in this table is illustrative and based on typical values for structurally similar compounds as specific computational studies on this compound were not found in the searched literature.

Furthermore, DFT calculations are instrumental in determining the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the phenylethenyl moiety, while the LUMO would likely have significant contributions from the cyanophenyl group, reflecting its electron-withdrawing nature.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, though at a higher computational expense, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nih.govmaterialsmodeling.orgnih.gov These methods are based on solving the Schrödinger equation without empirical parameters, providing a more rigorous description of electron correlation.

Ab initio calculations are particularly useful for benchmarking the results from DFT methods and for studying systems where DFT might be less reliable. For this compound, high-accuracy ab initio calculations could provide a definitive picture of its conformational energy landscape and the subtle electronic effects of the cyano and boronic acid groups on the conjugated system. materialsmodeling.orgnih.gov

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states, intermediates, and energy barriers that govern the transformation of reactants to products.

Characterization of Transition States and Reaction Pathways for Synthesis and Transformations

A primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orgresearchgate.netnih.gov This reaction typically involves the coupling of a vinylboronic acid with an aryl halide, or in this case, likely the coupling of a (4-cyanophenyl) halide with a vinylboronic acid derivative, catalyzed by a palladium complex.

Computational studies can model the entire catalytic cycle of the Suzuki-Miyaura reaction, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov By calculating the geometries and energies of the reactants, intermediates, transition states, and products for each step, a detailed energy profile of the reaction can be constructed.

For the synthesis of this compound, computational analysis would help in understanding the role of the ligands on the palladium catalyst, the effect of the solvent, and the influence of the base on the reaction rate and yield. The characterization of the transition state structures would reveal the precise atomic arrangements at the point of highest energy along the reaction coordinate.

Energetics and Kinetics of Boron-Mediated Organic Reactions

Beyond its synthesis, this compound can participate in various organic reactions. The boronic acid moiety can be transformed into other functional groups, or the molecule can act as a building block in further cross-coupling reactions.

Computational chemistry allows for the investigation of the thermodynamics (reaction energies) and kinetics (activation energies) of these transformations. For instance, the protodeboronation of the vinylboronic acid, an important side reaction, can be studied computationally to understand the factors that influence its rate. The calculated activation barriers for different competing pathways can predict the selectivity of a reaction under various conditions.

Computational Prediction and Interpretation of Spectroscopic Signatures for Reaction Intermediates and Pathways

Computational methods are not only used to predict reactivity but also to aid in the characterization of molecules by predicting their spectroscopic properties. This is particularly valuable for identifying transient intermediates that may be difficult to isolate and study experimentally.

By calculating the vibrational frequencies (for IR and Raman spectra) and the nuclear magnetic shielding constants (for NMR spectra), computational chemistry can generate theoretical spectra that can be compared with experimental data.

For this compound, DFT calculations can predict the characteristic vibrational modes, such as the C≡N stretch, the C=C stretch of the ethenyl group, and the B-O-H bending and stretching vibrations of the boronic acid group. Similarly, the chemical shifts for the ¹H, ¹³C, and ¹¹B nuclei can be calculated, aiding in the assignment of experimental NMR spectra.

| Spectroscopic Feature | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | ~2230 | C≡N stretch |

| IR Frequency (cm⁻¹) | ~1625 | C=C stretch (vinyl) |

| ¹H NMR Chemical Shift (ppm) | 7.2 - 7.8 | Aromatic protons |

| ¹H NMR Chemical Shift (ppm) | 6.0 - 7.0 | Vinylic protons |

| ¹³C NMR Chemical Shift (ppm) | ~118 | Cyano carbon |

| ¹¹B NMR Chemical Shift (ppm) | ~28 | Boronic acid boron |

Note: The data in this table is illustrative and based on typical values for structurally similar compounds as specific computational studies on this compound were not found in the searched literature.

By extending these computational predictions to potential reaction intermediates, it becomes possible to identify their spectroscopic signatures, even if they are present in low concentrations in a reaction mixture. This synergy between computational prediction and experimental observation is a powerful strategy for elucidating complex reaction mechanisms.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics in Reaction Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the influence of solvents and the inherent conformational flexibility of molecules like this compound in various reaction environments. nih.goveasychair.org These simulations model the atomic-level interactions and movements over time, providing critical insights into how the surrounding solvent molecules can affect the stability of different conformers and the energy barriers for their interconversion.

The conformational landscape of arylboronic acids is primarily defined by the orientation of the hydroxyl groups attached to the boron atom. Theoretical studies on closely related compounds, such as 3-cyanophenylboronic acid, have identified several stable conformers arising from the rotation around the C-B and B-O bonds. researchgate.netlongdom.orgresearchgate.net These conformers are typically labeled based on the relative positions of the two hydroxyl hydrogens with respect to the boron-oxygen bonds, resulting in anti-syn, syn-anti, syn-syn, and anti-anti arrangements.

A detailed conformational analysis of 3-cyanophenylboronic acid using Density Functional Theory (DFT) revealed that the anti-syn conformer is the most stable, followed closely by the syn-anti form. researchgate.net The relative energies of these conformers are crucial as they dictate the population of each state at equilibrium. While this study was conducted in the gas phase, it provides a fundamental understanding of the intrinsic conformational preferences of the molecule.

Table 1: Relative Energies of 3-Cyanophenylboronic Acid Conformers (Gas Phase) Data sourced from DFT/B3LYP/6-311++G(d,p) level of theory calculations. researchgate.net

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| anti-syn | 0.000 |

| syn-anti | 0.248 |

| syn-syn | 1.465 |

| anti-anti | 3.855 |

This interactive table summarizes the calculated relative energies of the stable conformers of 3-cyanophenylboronic acid.

MD simulations extend such static computational analyses by introducing the dynamic effects of a solvent. easychair.orgnih.gov The explicit inclusion of solvent molecules allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the boronic acid's hydroxyl groups and polar solvent molecules. These interactions can significantly alter the relative stability of the conformers. For instance, a solvent capable of forming strong hydrogen bonds might stabilize a conformer that is less favorable in the gas phase. nih.gov

The reaction environment's polarity is another critical factor that can be effectively studied using MD simulations. researchgate.net Solvents with different dielectric constants can influence the electrostatic interactions within the solute and between the solute and the solvent, thereby affecting the conformational equilibrium. researchgate.net For this compound, the presence of the polar cyano group and the vinyl linker introduces additional complexity to its interaction with various solvents compared to simpler phenylboronic acids.

Furthermore, MD simulations can be employed to calculate the free energy landscape of conformational changes in different solvents. nih.gov This provides quantitative data on the energy barriers separating different conformers, which is essential for understanding the dynamics of conformational transitions. A high energy barrier would suggest that the molecule is "locked" in a particular conformation for a longer duration, which could have significant implications for its reactivity in a given solvent.

Table 2: Key Parameters Investigated in MD Simulations of Solvent Effects

| Parameter | Description | Significance |

|---|---|---|

| Radial Distribution Functions (RDFs) | Describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute. | Provides detailed information on the solvation shell structure and specific interactions like hydrogen bonding. |

| Potential of Mean Force (PMF) | Represents the free energy profile along a specific reaction coordinate, such as a dihedral angle rotation. | Used to determine the relative stability of conformers and the energy barriers for their interconversion in a solvent. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent molecules. | Elucidates the role of specific hydrogen bonding in stabilizing certain conformations. |

| Conformational Population Analysis | Determines the percentage of time the molecule spends in each of its stable conformational states during the simulation. | Shows how the solvent shifts the conformational equilibrium compared to the gas phase. |

This interactive table outlines the key computational analyses performed in molecular dynamics simulations to understand solvent effects on conformational dynamics.

Applications of 2 4 Cyanophenyl Ethenylboronic Acid As a Building Block in Advanced Chemical Synthesis and Functional Materials

Construction of Conjugated Organic Systems

The vinylboronic acid moiety of 2-(4-cyanophenyl)ethenylboronic acid makes it an ideal precursor for creating extended π-conjugated systems through various cross-coupling reactions. These systems are fundamental to the development of advanced organic electronic materials.

Synthesis of Stilbene (B7821643) and Oligo-phenylenevinylene Derivatives

Stilbenes and oligo-phenylenevinylenes (OPVs) are classes of organic molecules extensively studied for their fluorescence and charge-transport properties. rsc.org this compound is a key component in the modular synthesis of these derivatives, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgnih.govyoutube.com

In a typical Suzuki coupling, the vinylboronic acid reacts with an aryl halide (e.g., bromo- or iodoarenes) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, extending the conjugated system. libretexts.org This method is highly efficient and tolerates a wide range of functional groups, allowing for the synthesis of complex, asymmetrically substituted stilbenes. For instance, coupling this compound with a different aryl halide would yield a stilbene derivative with a terminal cyano group, which can be used to fine-tune the molecule's electronic properties.

The Wittig reaction provides an alternative route, where a phosphonium (B103445) ylide derived from a boronate-substituted benzyl (B1604629) bromide can react with various aldehydes to produce stilbene derivatives containing a boronate ester group. nih.gov This approach further highlights the versatility of boron-containing compounds in constructing these conjugated systems. The iterative nature of these coupling strategies allows for the step-by-step assembly of longer OPV chains, where different phenylenevinylene units can be precisely incorporated to control the final material's properties. nih.gov

Table 1: Key Synthetic Methodologies for Stilbene and OPV Construction

| Reaction Type | Role of Boronic Acid Derivative | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Acts as the organoboron nucleophile that couples with an aryl halide. libretexts.org | High efficiency, excellent functional group tolerance, forms C(sp²)-C(sp²) bonds. nih.gov |

| Wittig Reaction | A boronate-substituted phosphonium ylide reacts with an aldehyde. nih.gov | Forms a carbon-carbon double bond, useful for creating specific stilbene geometries. nih.gov |

| Oxidative Heck Reaction | Protected boronic acids can be used in iterative cross-couplings. nih.gov | Enables precise, modular synthesis of complex OPVs with defined sequences. nih.gov |

Formation of Extended π-Conjugated Frameworks for Electronic Materials Precursors

The synthesis of stilbenes and OPVs is the first step toward creating precursors for advanced electronic materials. nih.gov OPVs, in particular, are fundamental structures for developing liquid crystals, photovoltaic materials, and luminescent materials. nih.gov The ability to construct these molecules with a high degree of precision is crucial for creating materials with enhanced and predictable electronic properties. nih.gov

Precursors for Advanced Polymeric Materials

Beyond discrete molecules, this compound serves as a monomer for the synthesis of advanced polymeric materials, including linear polymers and highly ordered porous networks like Covalent Organic Frameworks (COFs).

Boron-Containing Polymerization Mechanisms and Methodologies

As a vinylboronic acid derivative, the title compound can undergo polymerization. Radical polymerization techniques, including controlled methods like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, have been successfully applied to vinylboronate esters. rsc.org The presence of the boron atom's vacant p-orbital can moderately stabilize the propagating radical, suppressing side reactions and allowing for the formation of well-defined polymers. researchgate.net

The polymerization of this compound or its pinacol (B44631) ester would result in a polymer with pendant cyanophenyl-ethenyl-boron groups. These side chains offer unique functionality. The conjugated side chain can induce specific photophysical properties in the polymer, while the boronic acid group can be used for post-polymerization modification or for creating stimuli-responsive materials. For example, the boronic acid moieties can form reversible covalent bonds with diols, allowing the polymer to respond to changes in pH or the presence of sugars. researchgate.net

Design of Covalent Organic Frameworks (COFs) and Related Supramolecular Assemblies

Covalent Organic Frameworks (COFs) are crystalline, porous polymers with ordered structures built from organic linkers. digitellinc.comcaltech.edu Boronic acids are foundational building blocks in COF chemistry, typically undergoing self-condensation to form boroxine (B1236090) rings (B₃O₃) or condensation with catechols to form boronate esters, which serve as the linkages in the framework. rsc.org

While direct use of this compound in COF synthesis is not widely reported, its structural motifs are highly relevant to the design of related supramolecular assemblies. The boronic acid group is a potent hydrogen bond donor, similar to carboxylic acids, while the nitrogen of the cyano group is a hydrogen bond acceptor. nih.gov Studies on the simpler analogue, 4-cyanophenylboronic acid, have shown that these two groups work in concert to direct the formation of highly ordered, non-covalent structures. nih.govrsc.org The recognition pattern can involve both homomeric interactions (between two boronic acid groups or two cyano groups) and heteromeric interactions (between a boronic acid and a cyano group or other N-donors). nih.gov These interactions lead to the formation of exotic networks, including stacked layers and helical chains. nih.govrsc.org

The introduction of the ethenyl spacer in this compound extends the distance between these two key functional groups, providing different geometric possibilities for constructing robust, hydrogen-bonded frameworks and other supramolecular assemblies. researchgate.net

Table 2: Functional Groups of this compound in Supramolecular Assembly

| Functional Group | Role | Type of Interaction | Resulting Structure |

|---|---|---|---|

| Boronic Acid [-B(OH)₂] | Hydrogen Bond Donor | O-H···N, O-H···O | Directs assembly with nitrogen-containing molecules or self-assembles. nih.gov |

| Cyano Group [-C≡N] | Hydrogen Bond Acceptor | C-H···N, O-H···N | Participates in heteromeric recognition patterns, stabilizing the crystal lattice. nih.gov |

| π-System (Phenyl & Ethenyl) | Stacking Interactions | π-π Stacking | Contributes to the packing and stability of layered or columnar assemblies. rsc.org |

Exploration of this compound in Advanced Receptor Design and Sensing Mechanisms

The unique combination of functional groups in this compound makes it a highly promising candidate for the design of advanced molecular receptors and chemical sensors. The core principle relies on the interaction of a target analyte with the molecule, which in turn produces a measurable signal, often a change in fluorescence.

The boronic acid moiety is a well-established recognition site for diols, including saccharides (sugars). researchgate.net This interaction involves the formation of a reversible covalent boronate ester, which can alter the electronic properties of the molecule. The stilbene-like core of the molecule is often fluorescent. Binding of an analyte to the boronic acid can modulate this fluorescence, leading to a "turn-on" or "turn-off" sensor response.

Furthermore, boronic acids have been shown to form reversible covalent bonds with specific amino acid residues in proteins, such as serine. raineslab.com Stilbene boronic acids have been designed as inhibitors that bind to the protein transthyretin, preventing its aggregation, which is associated with amyloidosis. raineslab.com The this compound structure is an ideal platform for such applications. The stilbene core acts as a rigid scaffold and a fluorescent reporter, the boronic acid serves as the reactive "warhead" for binding to a biological target, and the terminal cyano group allows for electronic tuning of the system's reactivity and photophysical properties. This integrated design, combining recognition, signaling, and tuning elements in a single molecule, is a key strategy in the development of next-generation sensors and therapeutic agents.

Fundamental Design Principles for Boronic Acid-Based Receptor Units

The design of receptor units based on boronic acids for molecular recognition relies on the reversible covalent interaction between the boronic acid moiety and diols. This interaction is central to the construction of sensors for saccharides and other polyol-containing compounds. The fundamental principles guiding the design of these receptors include:

Lewis Acidity of Boron: The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. This allows it to accept a pair of electrons from a Lewis base, such as the hydroxyl group of an analyte.

Covalent Bond Formation: Boronic acids react with 1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters. This reversible covalent bonding is highly specific and forms the basis of molecular recognition.

pH Dependence: The equilibrium between the boronic acid and the boronate ester is pH-dependent. In aqueous solutions, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form, which is more reactive towards diols. The pKa of the boronic acid is a critical parameter that can be tuned by modifying the electronic properties of the aryl group. The electron-withdrawing nature of the cyano group in this compound is expected to lower its pKa, making it a more effective diol binder at physiological pH.

Structural Preorganization: The efficiency of binding can be enhanced by designing receptors where multiple boronic acid units are pre-organized to match the spatial arrangement of hydroxyl groups in a target analyte. This is particularly relevant for the selective recognition of specific saccharides.

For this compound, the vinyl spacer and the cyanophenyl group provide a rigid scaffold that can be further functionalized to create more complex receptor architectures. The extended π-conjugation also offers a pathway for modulating the electronic and photophysical properties of the molecule upon analyte binding.

Investigation of Analyte Binding and Signal Transduction Mechanisms in Boronic Acid-Derived Systems

The binding of an analyte to a boronic acid-based receptor must be coupled to a measurable output signal. Several signal transduction mechanisms are commonly employed in these systems:

Photoinduced Electron Transfer (PET): In many fluorescent boronic acid sensors, a fluorophore is positioned in proximity to the boronic acid receptor. In the unbound state, the lone pair of electrons on the nitrogen atom of a nearby tertiary amine can quench the fluorescence of the fluorophore through a PET process. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron atom increases, leading to the formation of a dative N-B bond. This interaction prevents the PET process, resulting in a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): FRET-based sensors often involve two fluorophores, a donor and an acceptor. The binding of an analyte can induce a conformational change in the receptor, altering the distance or orientation between the donor and acceptor and thereby modulating the FRET efficiency.

Internal Charge Transfer (ICT): In molecules possessing both an electron-donating and an electron-accepting group connected by a π-conjugated system, an ICT state can be formed upon photoexcitation. The binding of an analyte to the boronic acid can alter the energy of the ICT state, leading to a change in the fluorescence emission wavelength or intensity. The structure of this compound, with its conjugated vinyl bridge connecting the boronic acid to the cyanophenyl group, is well-suited for ICT-based sensing mechanisms.

The investigation of these mechanisms often involves a combination of spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, along with computational modeling to understand the binding modes and the resulting changes in the electronic structure of the sensor molecule.

Development of Self-Assembled Monolayers (SAMs) for Interface Modification in Electronic Devices

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. wiley-vch.denih.gov They provide a powerful method for tailoring the chemical and physical properties of interfaces in a variety of electronic devices. wiley-vch.denih.gov While direct studies on SAMs of this compound are not prevalent, its molecular structure suggests its potential as a component for SAM formation through several strategies:

Boronic Acid as an Anchoring Group: Boronic acids are known to form stable bonds with metal oxide surfaces, such as indium tin oxide (ITO) or zinc oxide (ZnO). This allows for the direct assembly of boronic acid-containing molecules onto these surfaces, with the organic part of the molecule oriented away from the substrate.

Functionalization with Thiol or Silane Groups: For deposition on noble metal surfaces like gold or on silicon-based substrates, this compound could be chemically modified to include a thiol or a trichlorosilyl/trialkoxysilyl group, respectively. These groups act as robust anchors for SAM formation.

Tuning Interfacial Properties: Once assembled into a SAM, the oriented layer of this compound derivatives could be used to modify the work function of electrodes, passivate surface trap states, and control the morphology of subsequently deposited organic semiconductor layers. nih.govresearchgate.net The cyano group, with its large dipole moment, can significantly influence the surface potential. nih.gov

The development of SAMs based on this compound could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells, where precise control over interfacial properties is crucial for device performance. nih.gov

Functional Ligands and Catalysts in Organic Transformations

The electronic properties and structural features of this compound also lend themselves to applications in catalysis, either as a ligand for transition metals or potentially as a direct catalyst.

Role as a Ligand Scaffold in Transition Metal-Catalyzed Reactions

Boronic acids and their derivatives can serve as versatile ligands in transition metal catalysis. The boron center can act as a Lewis acid, while the organic framework can be tailored to influence the steric and electronic environment of the metal center. In the case of this compound, several features are noteworthy:

Lewis Acidic Boron Center: The empty p-orbital on the boron atom can interact with electron-rich transition metal centers, modifying their catalytic activity. This Lewis acidic character can also play a role in substrate activation.

Potential for Bidentate Coordination: The presence of the cyano group in the para position of the phenyl ring introduces a potential secondary binding site. While direct chelation with the boronic acid group is not possible due to the distance, in a suitably designed catalytic complex, the cyano group could coordinate to the metal center, potentially leading to enhanced stability and selectivity.

Tunable Electronic and Steric Properties: The vinyl spacer and the phenyl ring provide a rigid and tunable scaffold. Modifications to the phenyl ring or the vinyl group can be used to systematically alter the ligand's properties to optimize a particular catalytic transformation.

While specific examples of this compound as a ligand in catalysis are not extensively documented, its structural motifs are found in more complex ligand systems. Its role as a building block allows for its incorporation into larger ligand architectures for a variety of cross-coupling and other transition metal-catalyzed reactions.

Direct Catalytic Activity (if observed)

Boronic acids themselves can act as catalysts for certain organic reactions, often leveraging their Lewis acidity and their ability to form covalent intermediates with substrates containing hydroxyl groups. Examples of boronic acid-catalyzed reactions include dehydrative condensations, such as amide and ester formation, and certain cycloaddition reactions.

There are no widespread reports of this compound acting as a direct catalyst. Its primary utility in synthesis appears to be as a building block in cross-coupling reactions. However, the inherent Lewis acidity of the boronic acid moiety suggests that it could potentially catalyze reactions that are promoted by mild Lewis acids. Further research would be required to explore and identify any direct catalytic applications of this specific compound.

Bioorthogonal Reactions and Bioconjugation Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable tools for labeling and tracking biomolecules in their natural environment. While the direct application of this compound in this context is not well-established, some boronic acid derivatives have shown promise in bioconjugation.

For instance, ortho-formylphenylboronic acids have been shown to react rapidly and selectively with hydrazides to form stable heterocyclic products in a bioorthogonal manner. researchgate.net This reactivity is driven by the intramolecular interaction between the boronic acid and the newly formed hydrazone.

For this compound, its potential for bioorthogonal chemistry is less direct. The vinyl group could, in principle, participate in certain bioorthogonal reactions such as the inverse-electron-demand Diels-Alder reaction with tetrazines, although this would likely require further functionalization to enhance its reactivity. The boronic acid itself could be used to target glycoproteins on the surface of cells, leveraging its ability to bind to diols present in the carbohydrate structures. This could be a strategy for delivering a payload or a label that is attached to the this compound scaffold.

The development of this compound as a tool for bioconjugation would necessitate further studies to identify suitable reaction partners and to assess its stability and reactivity under physiological conditions.

Future Research Directions and Emerging Paradigms for 2 4 Cyanophenyl Ethenylboronic Acid

Development of Sustainable Synthetic Methodologies and Green Chemistry Principles